molecular formula C15H18Cl2N2O2 B3134600 (4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one CAS No. 400081-50-7

(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one

Cat. No. B3134600
CAS RN: 400081-50-7
M. Wt: 329.2 g/mol
InChI Key: VPVRQNJBERSBNZ-VCHYOVAHSA-N
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Description

(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a transmembrane protein that plays a crucial role in the innate immune response by recognizing and responding to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TAK-242 has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory and infectious diseases.

Scientific Research Applications

Environmental Wastewater Treatment

Wastewater Treatment in the Pesticide Industry : The pesticide industry generates wastewater containing toxic pollutants like 2,4-dichlorophenyl derivatives. These compounds can enter natural water sources if not adequately treated. Biological processes and granular activated carbon are widely used for treating high-strength wastewaters rich in recalcitrant compounds, achieving up to 80-90% removal efficiency. This approach potentially creates high-quality effluent while emphasizing the necessity of experimental evaluation for process design and efficiency assessment (Goodwin et al., 2018).

Analysis of Environmental Pollutants

Global Trends in Herbicide Toxicity Studies : A scientometric review on 2,4-D herbicide toxicity reveals rapid advancements in understanding its toxicology and mutagenicity. The review highlights the importance of focusing future research on molecular biology, human exposure assessment, and pesticide degradation, aiming to fill existing knowledge gaps and contribute to environmental safety (Zuanazzi et al., 2020).

Environmental and Ecotoxicological Effects

Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl and chlorophenyl groups, discuss their widespread use, environmental occurrence, and potential toxicity. The research suggests the need for future studies to investigate contamination, environmental behaviors, and the toxicity effects of novel SPAs to reduce potential environmental pollution (Liu & Mabury, 2020).

Herbicide Behavior and Microbial Biodegradation : A review on 2,4-D, a widely used herbicide, examines its environmental behavior and microbial biodegradation. The indiscriminate use of pesticides like 2,4-D poses significant environmental risks, but microorganisms play a crucial role in degrading such compounds, highlighting the potential for bioremediation strategies to mitigate pollution and protect public health (Magnoli et al., 2020).

Future Directions

: McPhaul L, Kershaw M, Tilque D, Eckfeldt JH. A 2,4-dichlorophenyl diazonium-based method for total bilirubin without interference from indican in uremic sera. Clinical Chemistry, 31(7), 1229-1231 (1985). Read more : Synthesis, spectral characteristics, and molecular structure of 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine. Journal of Structural Chemistry, 63(4), 631-637 (2022). Read more : (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one; CAS Number: 339278-34-

properties

IUPAC Name

(4E)-1-tert-butyl-6-(2,4-dichlorophenyl)-4-hydroxyiminopiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c1-15(2,3)19-13(7-10(18-21)8-14(19)20)11-5-4-9(16)6-12(11)17/h4-6,13,21H,7-8H2,1-3H3/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVRQNJBERSBNZ-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(CC(=NO)CC1=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1C(C/C(=N\O)/CC1=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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